N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is a fluorinated thioether-containing propanamide derivative. Its structure features two 4-fluorophenyl groups: one attached to the amide nitrogen and the other linked via a sulfur atom (thioether) at the β-position of the propanamide chain.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZLXNKNWNLJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-fluorobenzenethiol as the primary starting materials.
Formation of Intermediate: The 4-fluoroaniline undergoes acylation with a suitable acylating agent to form an intermediate amide.
Thioether Formation: The intermediate amide is then reacted with 4-fluorobenzenethiol under appropriate conditions to form the desired thioether linkage.
Final Product: The final step involves purification and characterization of the product to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Chemical Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the sulfanyl group can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide with structurally related compounds, emphasizing key substituents and functional groups:
Physicochemical Properties
LogP/Solubility :
- The thioether group in the target compound increases hydrophobicity compared to sulphonyl-containing analogs like Bicalutamide, which has higher polarity due to the sulphonyl group .
- The pyridinylmethyl derivative () exhibits moderate logP (~1.9), suggesting balanced lipophilicity for membrane permeability .
- Tetrazole-containing compounds () may enhance solubility via hydrogen bonding, similar to carboxylic acid bioisosteres .
Stability :
- Thioethers are prone to oxidation, unlike sulphonamides (e.g., Bicalutamide), which are more stable. Fluorine substituents may mitigate oxidation by electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
